molecular formula C9H7ClF2O2 B14080702 2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane CAS No. 773087-44-8

2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane

Cat. No.: B14080702
CAS No.: 773087-44-8
M. Wt: 220.60 g/mol
InChI Key: VKRVYRCCBIJOKM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a chlorinated and difluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane typically involves the reaction of 4-chloro-2,6-difluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorinated and difluorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and the chlorinated and difluorinated phenyl group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-difluorophenylacetonitrile
  • 4-Chloro-2,6-difluorophenylboronic acid
  • 4-Chloro-2,6-difluorophenylmethanol

Uniqueness

2-(4-Chloro-2,6-difluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

773087-44-8

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-(4-chloro-2,6-difluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H7ClF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2

InChI Key

VKRVYRCCBIJOKM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2F)Cl)F

Origin of Product

United States

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